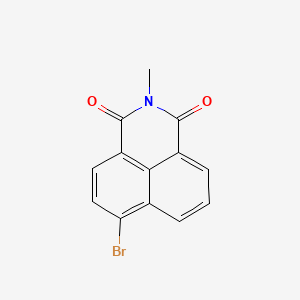

4-Bromo-N-méthyl-1,8-naphtalimide

Vue d'ensemble

Description

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- is a useful research compound. Its molecular formula is C13H8BrNO2 and its molecular weight is 290.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diodes organiques électroluminescentes (OLED)

Les dérivés de la 4-Bromo-N-méthyl-1,8-naphtalimide sont largement étudiés pour leur potentiel en tant que matériaux émissifs dans les OLED. Ces composés peuvent servir de matrices luminescentes, de dopants, de matériaux bloquant les trous et de matériaux de transport d’électrons. Leur capacité à émettre une large gamme de couleurs, y compris le blanc, en fait des matériaux précieux pour les technologies d’affichage et d’éclairage à faible consommation d’énergie .

Sonde de fluorescence

La forte fluorescence et la photostabilité du composé en font un excellent candidat pour les applications de détection par fluorescence. Il peut être utilisé pour détecter les ions et autres analytes avec une sensibilité et une spécificité élevées, ce qui est crucial pour la surveillance environnementale et le diagnostic .

Imagerie cellulaire

En raison de sa fluorescence intense, la this compound est utilisée en imagerie cellulaire pour suivre et observer les processus biologiques en temps réel. Cette application est essentielle pour la recherche médicale, en particulier pour comprendre les mécanismes des maladies au niveau cellulaire .

Liaison à l’ADN et activité anticancéreuse

Les chercheurs ont exploré l’utilisation de ce composé dans la liaison à l’ADN, ce qui peut interférer avec le processus de réplication dans les cellules cancéreuses. Cette propriété est en cours d’investigation pour le développement de nouvelles thérapies anticancéreuses .

Coloration des polymères

Le composé est également utilisé dans la coloration des polymères en raison de sa fluorescence vive. Cette application est importante dans la fabrication de matériaux visuellement attrayants et fonctionnels .

Milieux actifs au laser

Dans le domaine de la photonique, les dérivés de la this compound sont des candidats potentiels pour les milieux actifs au laser. Leur forte fluorescence peut être exploitée pour créer des lasers aux propriétés spécifiques pour des applications industrielles et médicales .

Matériaux électroluminescents

Ces dérivés sont étudiés pour leur utilisation dans les matériaux électroluminescents. Ils pourraient être utilisés dans le développement de nouveaux types d’écrans plus écoénergétiques et offrant de meilleures performances .

Sondes ioniques

Enfin, la capacité du composé à agir comme une sonde ionique est remarquable. Il peut être utilisé pour développer des capteurs qui détectent la présence d’ions spécifiques, ce qui est essentiel pour l’analyse chimique et les tests environnementaux .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-N-methyl-1,8-naphthalimide is copper ions (Cu2+) . Copper ions are essential trace elements for living organisms and play a significant role in many key physiological and pathological processes .

Mode of Action

4-Bromo-N-methyl-1,8-naphthalimide, synthesized from 4-bromo-1,8-naphthalic anhydride, acts as a fluorescent probe . It exhibits a “turn-off” detection mechanism for Cu2+ in acetonitrile solution . The fluorescence intensity of the compound shows a good linear relationship with the Cu2+ concentration . During the reaction process, the compound and Cu2+ form a 1:1 complex .

Biochemical Pathways

It is known that the compound interacts with copper ions, which are involved in various biochemical processes, including redox reactions and signal transduction .

Result of Action

The interaction of 4-Bromo-N-methyl-1,8-naphthalimide with Cu2+ results in a significant fluorescence enhancement . This property makes the compound useful as a fluorescent probe for detecting Cu2+ in various applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-N-methyl-1,8-naphthalimide. For instance, the presence of other metal ions can interfere with the compound’s ability to detect Cu2+ . The compound exhibits excellent anti-interference properties, allowing it to function effectively even in the presence of other metal ions .

Analyse Biochimique

Biochemical Properties

4-Bromo-N-methyl-1,8-naphthalimide shows high stability and various fluorescence properties under different conditions . It has been synthesized via an aromatic nucleophilic substitution reaction . Its photophysical properties have been investigated in solvents with different polarity and in aqueous media . This compound shows a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features make it an excellent labeling reagent in the biological system .

Cellular Effects

The rich photophysical properties of 4-Bromo-N-methyl-1,8-naphthalimide make it a prime candidate as a probe to monitor its binding to biomolecules . This also makes it useful for monitoring its uptake and location within cells without the use of co-staining . In the anticancer research area, functionalized 4-Bromo-N-methyl-1,8-naphthalimide derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .

Molecular Mechanism

The molecular mechanism of 4-Bromo-N-methyl-1,8-naphthalimide involves the generation of radical anions via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This generation of the naphthalimide-based radical anion has been verified by 1H NMR and cyclic voltammetry analyses .

Temporal Effects in Laboratory Settings

Its high stability and various fluorescence properties under different conditions suggest that it may have long-term effects on cellular function .

Propriétés

IUPAC Name |

6-bromo-2-methylbenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQFUJMBLJZBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063311 | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4116-90-9 | |

| Record name | 4-Bromo-N-methyl-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4116-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.